molecular formula C12H20N2O B13289390 N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine

Cat. No.: B13289390
M. Wt: 208.30 g/mol
InChI Key: MLVDGHKFPPTUDF-UHFFFAOYSA-N
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Description

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a cyclopentane ring substituted with a methyl group and an amine group, which is further connected to a dimethyl-1,2-oxazole moiety. The presence of the oxazole ring imparts unique chemical properties to the compound, making it a subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine typically involves the reaction of 2-methylcyclopentanone with dimethyl-1,2-oxazole-4-carboxaldehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the oxazole ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine
  • N-[(Dimethyl-1,2-oxazol-4-yl)methyl]cyclohexanamine

Uniqueness

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine is unique due to the presence of the cyclopentane ring, which imparts different steric and electronic properties compared to its cyclopropane and cyclohexane analogs. These differences can influence the compound’s reactivity and biological activity, making it a valuable subject of study.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine

InChI

InChI=1S/C12H20N2O/c1-8-5-4-6-12(8)13-7-11-9(2)14-15-10(11)3/h8,12-13H,4-7H2,1-3H3

InChI Key

MLVDGHKFPPTUDF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCC2=C(ON=C2C)C

Origin of Product

United States

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